6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
CAS No.: 1353954-31-0
Cat. No.: VC4634699
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353954-31-0 |
|---|---|
| Molecular Formula | C10H17ClN4O |
| Molecular Weight | 244.72 |
| IUPAC Name | 6-methoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H |
| Standard InChI Key | AZVUKRQDKRLYMD-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)NC2CCCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 4-position with a piperidin-3-ylamine group and at the 6-position with a methoxy group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Key structural identifiers include:
The piperidine ring adopts a chair conformation, while the pyrimidine ring’s planarity facilitates π-π stacking interactions with biological targets .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| Storage Conditions | Cool, dry environment | |
| Stability | Sensitive to moisture |
The hydrochloride salt’s hygroscopic nature necessitates airtight packaging to prevent decomposition .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are scarce, analogous pyrimidine derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reacting 4,6-dichloropyrimidine with piperidin-3-ylamine under basic conditions .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of methoxy-substituted pyrimidines with piperidine derivatives .
A patent by WO2021074138A1 describes methods for similar compounds, highlighting the use of protective groups to enhance yield . Post-synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt .
Purification and Analysis
Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, MS) are employed to verify purity (>95% by supplier reports) .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s pyrimidine scaffold is a hallmark of kinase inhibitors. For example:
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Analogs in Oncology: 3-(6-Methoxynaphthalen-2-yl)-1-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PubChem CID: 70693058) inhibits Abl and Src kinases, relevant in leukemia .
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Selectivity Profiles: Substituents on the piperidine ring modulate selectivity toward specific kinase isoforms .
Antibacterial and Antiviral Research
Pyrimidine derivatives exhibit activity against bacterial DNA gyrase and viral polymerases, though data for this specific compound remain exploratory .
Pharmacological Profile
ADME Properties
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Absorption: High solubility suggests favorable oral bioavailability .
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Metabolism: Predicted hepatic clearance via cytochrome P450 enzymes, with piperidine N-dealkylation as a likely pathway .
Preclinical Data
Limited toxicity studies recommend cautious handling, with suppliers advising PPE for lab workers .
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